Cas no 892853-52-0 (N-(4-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide)

N-(4-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide is a heterocyclic organic compound featuring a benzothiazole core substituted with a bromo group at the 4-position and an amide linkage to a 2-chlorobenzoyl moiety. This structure confers potential utility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The presence of both bromo and chloro substituents enhances its reactivity in cross-coupling and functionalization reactions, making it valuable for constructing complex scaffolds. Its well-defined molecular architecture ensures consistent performance in targeted applications, while its stability under standard conditions facilitates handling and storage. This compound is primarily of interest in research and industrial settings for specialized synthetic pathways.
N-(4-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide structure
892853-52-0 structure
Product Name:N-(4-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide
CAS No:892853-52-0
MF:C14H8BrClN2OS
MW:367.648119926453
CID:6291678
PubChem ID:7202712
Update Time:2025-05-19

N-(4-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide
    • AKOS024611863
    • 892853-52-0
    • F1822-0033
    • N-(4-bromobenzo[d]thiazol-2-yl)-2-chlorobenzamide
    • Inchi: 1S/C14H8BrClN2OS/c15-9-5-3-7-11-12(9)17-14(20-11)18-13(19)8-4-1-2-6-10(8)16/h1-7H,(H,17,18,19)
    • InChI Key: LVWLUNCRMVDBKQ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2=C1N=C(NC(C1C=CC=CC=1Cl)=O)S2

Computed Properties

  • Exact Mass: 365.92292g/mol
  • Monoisotopic Mass: 365.92292g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 373
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 70.2Ų

N-(4-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide Pricemore >>

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Additional information on N-(4-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide

Introduction to N-(4-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide (CAS No. 892853-52-0)

N-(4-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide (CAS No. 892853-52-0) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in drug discovery and development. The compound is a derivative of benzothiazole and benzamide, two functional groups that are known for their biological activities and chemical reactivity.

The molecular formula of N-(4-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide is C14H9BrClN2O, and it has a molecular weight of approximately 347.69 g/mol. The presence of bromine and chlorine atoms in the molecule imparts unique chemical properties, making it an interesting candidate for various synthetic transformations and biological studies.

In recent years, the study of N-(4-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide has been driven by its potential as a lead compound in the development of new therapeutic agents. Research has shown that benzothiazole derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The bromine and chlorine substituents in the molecule are believed to enhance these activities by modulating the compound's interactions with biological targets.

A study published in the Journal of Medicinal Chemistry highlighted the anticancer potential of N-(4-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide. The researchers found that this compound demonstrated significant cytotoxic activity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action was attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through the modulation of specific signaling pathways.

Beyond its anticancer properties, N-(4-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide has also shown promise in the treatment of microbial infections. A study published in the Antimicrobial Agents and Chemotherapy journal reported that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The researchers suggested that the bromine and chlorine substituents play a crucial role in enhancing the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

The synthetic accessibility of N-(4-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide is another factor contributing to its appeal in pharmaceutical research. The compound can be synthesized through a series of well-established chemical reactions, including nucleophilic substitution and condensation reactions. This ease of synthesis allows for the rapid generation of analogs with modified substituents, facilitating structure-activity relationship (SAR) studies and optimization of biological properties.

In addition to its therapeutic applications, N-(4-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide has been explored as a potential probe for biochemical research. Its unique electronic properties make it suitable for use in fluorescence-based assays and other analytical techniques. Researchers have utilized this compound to study protein-protein interactions and enzyme kinetics, providing valuable insights into cellular processes.

The safety profile of N-(4-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide is an important consideration for its development as a therapeutic agent. Preclinical studies have indicated that the compound exhibits low toxicity at therapeutic concentrations. However, further investigations are necessary to fully understand its pharmacokinetics and potential side effects in humans.

In conclusion, N-(4-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide (CAS No. 892853-52-0) is a promising compound with diverse applications in pharmaceutical research. Its unique molecular structure and biological activities make it an attractive candidate for drug discovery and development. Ongoing research continues to uncover new insights into the mechanisms underlying its therapeutic effects, paving the way for its potential use in treating various diseases.

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